molecular formula C5H3N3OS2 B6285748 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol CAS No. 1028332-34-4

5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol

Cat. No.: B6285748
CAS No.: 1028332-34-4
M. Wt: 185.2
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Description

5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS 1028332-34-4) is a high-purity chemical building block with a molecular formula of C5H3N3OS2 and a molecular weight of 185.23 g/mol, offered with a guaranteed purity of ≥95% . This compound features a bicyclic thiazolopyrimidine core structure, which is a privileged scaffold in medicinal chemistry for the development of novel bioactive molecules. Researchers value this core for its potential as an adenosine receptor (AR) antagonist . Scientific studies on analogous thiazolo[5,4-d]pyrimidine derivatives have demonstrated their significant affinity and potency at human adenosine receptor subtypes (hA1, hA2A, hA2B, and hA3), positioning them as promising candidates for central nervous system (CNS) drug discovery . Specifically, related compounds have shown potent antidepressant-like activity in vivo models such as the forced swim test (FST) and tail suspension test (TST) . Furthermore, other derivatives within this structural class are investigated for the treatment and prophylaxis of viral infections, such as hepatitis B, acting as Toll-like receptor 7 (TLR7) agonists . This makes this compound a versatile and critical intermediate for researchers synthesizing novel compounds for pharmacological screening and development in areas including neuroscience and virology. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1028332-34-4

Molecular Formula

C5H3N3OS2

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity of the 5 Sulfanyl 1 2 Thiazolo 5,4 D Pyrimidin 7 Ol Scaffold

Reactivity of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This aromaticity lends it a degree of stability. In a standalone thiazole, pi-electron density calculations indicate that the C5 position is the most favorable site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation by strong bases.

However, when fused to the pyrimidine (B1678525) ring, the reactivity of the thiazole portion of the scaffold is modulated. The pyrimidine ring is electron-withdrawing, which generally deactivates the fused thiazole ring towards electrophilic attack. Conversely, the thiazole ring can influence the pyrimidine moiety. Reactions that directly functionalize the carbon atoms of the thiazole ring in the fusedthiazolo[5,4-d]pyrimidine system are less common compared to substitutions on the pyrimidine ring. Cycloaddition reactions can occur with thiazoles, but typically require high temperatures due to the aromatic stabilization of the ring.

Reactivity of the Pyrimidine Ring

The pyrimidine ring within the thiazolo[5,4-d]pyrimidine (B3050601) scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack. The reactivity is most pronounced at the carbon atoms bearing leaving groups. In the parent compound, 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol, the hydroxyl group at C7 and the sulfanyl (B85325) group at C5 are the primary sites of reaction.

The hydroxyl group at the C7 position can be readily transformed into a better leaving group. A common and crucial transformation is its conversion to a chloro group by reacting the scaffold with chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). This creates a highly reactive 7-chloro intermediate, which is a key precursor for introducing various substituents through nucleophilic substitution reactions.

Similarly, the C5 position is activated for substitution. Synthetic strategies for related compounds have involved the creation of 5,7-dichloro derivatives, allowing for sequential and selective substitution at both positions.

Substitution Reactions on the Core Structure

Substitution reactions are fundamental to the functionalization of the 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol core. These reactions primarily target the C5 and C7 positions on the pyrimidine ring.

Chlorination and Subsequent Nucleophilic Substitution: The most pivotal substitution pathway begins with the conversion of the 7-ol group to a 7-chloro group using POCl₃. This 7-chloro-5-sulfanyl-thiazolo[5,4-d]pyrimidine intermediate serves as a versatile electrophile. It readily reacts with a variety of nucleophiles, particularly amines, to yield 7-substituted amino derivatives. For instance, reaction with aqueous ammonia (B1221849) can furnish a 7-amino-5-chloro intermediate, which can undergo further substitution at the C5 position.

Substitution at the C5 Position: The sulfanyl group at C5, or a chloro group at this position in a dichloro intermediate, can be replaced by various substituents. S-alkylation of the thiol group can be achieved by reacting it with halo compounds or acrylonitrile (B1666552) to produce S-alkylated derivatives. In cases where a 5-chloro derivative is used, Suzuki coupling reactions with arylboronic acids have been successfully employed to introduce aryl groups at this position.

Below is a table summarizing key substitution reactions on the thiazolo[5,4-d]pyrimidine scaffold.

PositionStarting GroupReagent(s)Product GroupReaction Type
C7-OHPOCl₃ / PCl₅-ClChlorination
C7-ClAqueous NH₃-NH₂Nucleophilic Substitution
C7-ClR-NH₂ (Amines)-NHRNucleophilic Substitution
C5-SHR-X (Halo compound)-SRS-Alkylation
C5-ClR-B(OH)₂ (Boronic Acid), Pd catalyst-R (Aryl/Heteroaryl)Suzuki Coupling

Oxidation and Reduction Reactions

The sulfur atom in the 5-sulfanyl group and the thiazole ring itself are potential sites for oxidation. The sulfanyl group (-SH) or its S-alkylated derivatives (-SR) can be oxidized to form sulfoxides (-SO-R) or sulfones (-SO₂-R). For the related thiazolo[4,5-d]pyrimidine (B1250722) scaffold, oxidation of a thioether to a sulfone using reagents like meta-chloroperoxybenzoic acid (mCPBA) has been reported. This transformation is significant because the resulting sulfone is an excellent leaving group, facilitating subsequent desulfonative nucleophilic substitution reactions. This provides an alternative route to functionalize the C5 position.

Reduction reactions on the thiazolo[5,4-d]pyrimidine core are less common. The aromatic thiazole ring is generally resistant to hydrogenation. Reductions, when performed, typically target substituents rather than the core heterocyclic system itself.

Functional Group Interconversions on Substituents

Functional group interconversions are essential for elaborating the structure and modulating the properties of the thiazolo[5,4-d]pyrimidine scaffold. These transformations focus on modifying the substituents attached to the core.

Key interconversions include:

Hydroxyl to Halogen: As detailed previously, the conversion of the 7-hydroxyl group to a 7-chloro group is a cornerstone of this scaffold's chemistry, enabling a plethora of subsequent reactions.

Thiol to Thioether: The alkylation of the 5-sulfanyl group to form various thioethers is a straightforward method to introduce diverse side chains at this position.

Thione to Ketone: In related 2-thioxo-thiazolo[4,5-d]pyrimidine systems, the thione group (C=S) can be converted to a ketone (C=O). This is achieved by treatment with an alkylating agent like diethyl sulfate (B86663) to form a positively charged 2-ethylthio intermediate, which is then hydrolyzed to the corresponding 2-oxo derivative. A similar strategy could potentially be applied to the 5-thione tautomer of the title compound.

Nitrile Hydrolysis: Synthetic precursors to the thiazolo[5,4-d]pyrimidine core often contain nitrile groups, which can be hydrolyzed to amides or carboxylic acids, providing further handles for derivatization.

These interconversions dramatically expand the chemical space accessible from the 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol core, allowing for the synthesis of diverse libraries of compounds.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Thiazolo 5,4 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, aromatic protons typically appear as multiplets in the downfield region. For instance, in a series of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-ones, the aromatic protons of the phenyl substituent were observed in the range of δ 7.12–7.70 ppm. mdpi.com The NH proton of the pyrimidine (B1678525) ring in these compounds gives a characteristic singlet peak at a lower field, around δ 12.98-13.08 ppm. mdpi.com

¹³C NMR spectroscopy provides valuable insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached functional groups. For example, in 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one, the carbon atoms of the thiazolo[4,5-d]pyrimidine core and the phenyl ring resonate at various positions, with the thione carbon (C=S) appearing at a significantly downfield chemical shift. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a Thiazolo[4,5-d]pyrimidine Derivative mdpi.com

Proton Chemical Shift (δ, ppm) Multiplicity
NH (pyrimidine) 12.98 s

Table 2: Representative ¹³C NMR Spectral Data for a Thiazolo[4,5-d]pyrimidine Derivative mdpi.com

Carbon Chemical Shift (δ, ppm)
C=S 190.04

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of thiazolo[5,4-d]pyrimidine derivatives. Electron impact mass spectrometry (EI-MS) and electrospray ionization (ESI-MS) are commonly used techniques.

The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. mdpi.comsapub.org For compounds containing isotopes with significant natural abundance, such as sulfur, characteristic M+2 peaks are also observed. sapub.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, in the mass spectral analysis of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the molecular ion peak was the base peak, indicating the stability of the compound. sapub.org The fragmentation of thiazolo[3,2-a]pyrimidine derivatives often involves the loss of small molecules or radicals from the substituents. sapub.org

Table 3: Mass Spectrometry Data for a Thiazolo[4,5-d]pyrimidine Derivative mdpi.com

Technique m/z (Observed) m/z (Calculated) Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of thiazolo[5,4-d]pyrimidine derivatives exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

For instance, in the IR spectra of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-ones, a strong absorption band is observed in the region of 1662-1668 cm⁻¹, which is attributed to the C=O stretching vibration of the pyrimidinone ring. mdpi.com The N-H stretching vibrations are typically observed as a broad band in the region of 3050-3433 cm⁻¹. mdpi.com The presence of a trifluoromethyl group is indicated by a strong absorption band between 1122 and 1166 cm⁻¹. mdpi.com In solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives, FT-IR spectroscopy was used to monitor the progress of the reaction by observing the appearance and disappearance of key functional group peaks, such as the amine and amide bond stretching at 3488, 3428, and 3339 cm⁻¹ and the carbonyl stretching at 1690 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Bands for Thiazolo[4,5-d]pyrimidine Derivatives mdpi.com

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3050 - 3433
C=O Stretch 1662 - 1668

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the proposed structure. nih.govmdpi.com This technique is routinely used to confirm the purity and elemental composition of newly synthesized thiazolo[5,4-d]pyrimidine derivatives. nih.govmdpi.com

**Table 5: Example of Elemental Analysis Data for a Thiazolo[4,5-d]pyrimidine Derivative (C₁₂H₆F₃N₃OS₂) ** mdpi.com

Element Calculated (%) Found (%)
C 43.77 44.09
H 1.84 1.75

X-ray Crystallography for Solid-State Structure Determination

For thiazolo[4,5-d]pyrimidine derivatives, X-ray crystallography has been used to confirm the 3D structure and to study intermolecular interactions in the crystal lattice. mdpi.com For example, the crystal structures of certain 7-amino- and 7-oxo-thiazolo[4,5-d]pyrimidine derivatives have been determined, confirming their molecular geometry. mdpi.com Similarly, the solid-state structures of isothiazolo[4,3-d]pyrimidine (B8781686) analogues have been elucidated, revealing details about their molecular orientation and pairing in the crystal. researchgate.net This technique is invaluable for establishing the absolute stereochemistry and for understanding the packing forces that govern the solid-state properties of these compounds.

Computational Chemistry and Molecular Modeling Insights into Thiazolo 5,4 D Pyrimidine Systems

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules, such as thiazolo[5,4-d]pyrimidine (B3050601) derivatives, and their biological targets at a molecular level.

Numerous studies have employed molecular docking to elucidate the binding modes of thiazolo[5,4-d]pyrimidine derivatives to various receptors, providing a rationale for their observed biological activities. For instance, in the pursuit of novel adenosine (B11128) receptor antagonists, molecular docking studies have been instrumental. A series of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones were synthesized and evaluated for their affinity at human adenosine receptors. Molecular docking of these compounds into a homology model of the human A3 adenosine receptor helped to depict their hypothetical binding mode, with the most potent and selective ligand, 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one, showing a Ki of 18 nM.

Similarly, in the development of antagonists for the A1 and A2A adenosine receptors, docking studies have supported in vitro results. For a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, docking conformations showed the thiazolo[5,4-d]pyrimidine scaffold located between the side chains of specific amino acids, such as Phe168 and Leu249, leading to π–π interactions. The exocyclic amine group was observed to form polar interactions with residues like Asn253 and Glu169.

The anticancer potential of thiazolo[5,4-d]pyrimidine derivatives has also been extensively investigated using molecular docking. These studies have targeted various enzymes implicated in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinases (PI3K). Docking of thiazolopyrimidine derivatives into the active site of these enzymes has helped to assess their binding energy and propose a mode of action. In one study, new thiazolo[3,2-a]pyrimidine derivatives were designed and evaluated as topoisomerase II inhibitors. Molecular docking of the most active compounds illustrated a proper fit into the topoisomerase II active site, suggesting a potential mechanism for their anticancer activity.

Compound/Derivative SeriesTarget Receptor/EnzymeKey Interacting Residues (Example)Observed/Predicted Activity
5-methyl-thiazolo[5,4-d]pyrimidine-7-onesHuman A3 Adenosine ReceptorNot specified in abstractAntagonist activity (Ki = 18 nM for the most potent)
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesHuman A1 and A2A Adenosine ReceptorsPhe168, Leu249, Asn253, Glu169Antagonist activity
Thiazolo[3,2-a]pyrimidine derivativesTopoisomerase IINot specified in abstractAnticancer (Topo II inhibition)

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These calculations provide insights into various molecular properties such as orbital energies, charge distribution, and molecular reactivity, which are crucial for understanding the behavior of drug molecules.

For thiazole (B1198619) and its derivatives, DFT has been employed to study their structure, electronic properties, and reactivity. Such studies help in understanding the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for analyzing electronic transitions and molecular reactivity. For instance, the HOMO and LUMO energies can provide information about the electron-donating and electron-accepting abilities of a molecule, respectively.

In the context of triazolo pyrimidine (B1678525) derivatives, which are structurally related to thiazolo[5,4-d]pyrimidines, DFT calculations have been used to determine geometrical and structural aspects like dipole moment, bond lengths, and bond angles. These computational studies on related heterocyclic systems suggest that similar analyses of thiazolo[5,4-d]pyrimidine derivatives can provide valuable information about their electronic properties and reactivity, aiding in the design of molecules with desired characteristics.

Computational MethodCalculated PropertiesSignificance in Drug Design
Density Functional Theory (DFT)HOMO-LUMO energy gap, charge distribution, dipole moment, bond lengths, bond anglesPredicts molecular reactivity, stability, and potential for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are valuable for understanding the conformational changes of both ligands and receptors upon binding, assessing the stability of ligand-receptor complexes, and exploring binding kinetics.

For thiazolo-pyridopyrimidines, a related class of compounds, MD simulations have been used to investigate the stability of the ligand-protein complex. The results of these simulations can reveal the dynamic behavior of the complex and provide insights into the strength and persistence of the interactions observed in static docking studies. For example, MD simulations were performed on a complex of a thiazolo-pyridopyrimidine derivative with CDK4/6, revealing a high level of stability for the complex.

These studies highlight the importance of MD simulations in complementing molecular docking. While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the interactions, allowing for a more comprehensive understanding of the binding process, including conformational flexibility and the role of solvent molecules. This information is crucial for the rational design of ligands with improved binding affinity and kinetic properties.

System SimulatedSimulation TimeKey Findings
Thiazolo-pyridopyrimidine-CDK4/6 complexNot specified in abstractElevated level of stability of the ligand-protein complex.

In Silico ADMET Predictions (excluding human trial data)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus reducing the time and cost of development.

Several studies on thiazolopyrimidine and related heterocyclic systems have incorporated in silico ADMET predictions. These predictions often involve calculating physicochemical properties and applying rules such as Lipinski's rule of five to assess the "drug-likeness" of the compounds. For a series of thiazolo-pyridopyrimidines, computational ADME/T analysis was performed, and it was found that the majority of the compounds conformed to Lipinski's rule of five.

In another study focusing on thiazolopyrimidine as a promising anticancer pharmacophore, ADMET prediction studies were applied to the most promising candidates to suggest their pharmacokinetics and the best route of administration. These computational tools can predict a range of properties including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Predicted PropertyComputational Tool/MethodSignificance
Drug-likenessLipinski's Rule of FiveAssesses the likelihood of a compound being an orally active drug in humans.
PharmacokineticsVarious ADMET prediction softwarePredicts the absorption, distribution, metabolism, and excretion profile of a compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

While specific QSAR models for 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol were not found, structure-activity relationship (SAR) studies are a common theme in the literature on thiazolo[5,4-d]pyrimidine derivatives. These studies involve systematically modifying the chemical structure of the scaffold and evaluating the effect of these modifications on biological activity. For example, SAR studies on N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives have been conducted to understand their activity as inverse agonists at the human A2A adenosine receptor.

Furthermore, a review of oxazolo[5,4-d]pyrimidines, which are structurally similar to thiazolo[5,4-d]pyrimidines, explores SAR with a view to enhancing their therapeutic efficacy as anticancer agents. These studies provide valuable insights into which substituents at different positions of the heterocyclic core are favorable for a particular biological activity. For instance, in a series of thiazolo[5,4-d]pyrimidine derivatives evaluated for antiproliferative activity, SAR studies showed that most of the target compounds had good inhibition against the tested cell lines.

Compound SeriesBiological ActivityKey SAR Findings
N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamineshA2A Adenosine Receptor Inverse AgonismSpecific substitutions at the N5 position influence binding affinity and potency.
Oxazolo[5,4-d]pyrimidine (B1261902) derivativesAnticancer ActivitySubstituents on the phenyl ring and at other positions of the scaffold affect antiproliferative activity.
Thiazolo[5,4-d]pyrimidine derivativesAntiproliferative ActivitySystematic structural modifications led to the identification of potent inhibitors.

Biological Investigations and Mechanistic Understanding of 5 Sulfanyl 1 2 Thiazolo 5,4 D Pyrimidin 7 Ol Derivatives Preclinical Focus

Enzyme Inhibition Studies

Adenosine (B11128) Receptor Antagonism (A1, A2A, A2B, A3 ARs)

Binding Affinity (Ki, IC50) and Potency Determinations

A significant body of research has been dedicated to characterizing the binding affinity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). These studies have consistently demonstrated that modifications to the substituents at various positions on the thiazolopyrimidine core can modulate both the affinity and selectivity of these compounds.

Several 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have shown nanomolar and even subnanomolar binding affinities for the human A₁ and A₂ₐ adenosine receptors. For instance, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (Compound 18 in one study) exhibited a high affinity with a Kᵢ value of 1.9 nM for the hA₁ receptor and 0.06 nM for the hA₂ₐ receptor. Another compound, bearing a 5-((2-methoxyphenyl)methylamino) group and a phenyl moiety at position 2, also displayed high affinity with Kᵢ values of 10.2 nM for hA₁ and 4.72 nM for hA₂ₐ.

Furthermore, N⁵-substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives have emerged as exceptionally potent ligands. Two such derivatives demonstrated outstanding affinity for the hA₂ₐ receptor, with the high-affinity K(H) value reaching the femtomolar range.

Compound DerivativeTarget ReceptorBinding Affinity (Kᵢ)Reference
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amineHuman A₁ Adenosine Receptor1.9 nM
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amineHuman A₂ₐ Adenosine Receptor0.06 nM
5-((2-methoxyphenyl)methylamino)-2-phenyl-thiazolo[5,4-d]pyrimidin-7-amineHuman A₁ Adenosine Receptor10.2 nM
5-((2-methoxyphenyl)methylamino)-2-phenyl-thiazolo[5,4-d]pyrimidin-7-amineHuman A₂ₐ Adenosine Receptor4.72 nM
N⁵-substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diaminesHuman A₂ₐ Adenosine ReceptorFemtomolar range (K(H))
Inverse Agonist Characterization

Beyond simple antagonism, several studies have characterized thiazolo[5,4-d]pyrimidine derivatives as inverse agonists. Unlike neutral antagonists that only block agonist binding, inverse agonists can inhibit the basal, constitutive activity of a receptor, stabilizing it in an inactive conformation.

Functional studies have confirmed that certain derivatives behave as dual A₁/A₂ₐ antagonists/inverse agonists. The thiazolo[5,4-d]pyrimidine nucleus has been identified as a particularly promising scaffold for developing highly potent and selective hA₂ₐ receptor inverse agonists. This characteristic is significant as it offers a different mechanism of receptor modulation compared to traditional antagonists.

cAMP Assays for Efficacy

The efficacy and functional activity of these derivatives have been assessed using cyclic AMP (cAMP) assays. Since A₂ₐ and A₂B adenosine receptors stimulate adenylyl cyclase to increase cAMP levels, measuring changes in intracellular cAMP is a standard method to determine a compound's functional effect.

In vitro functional assays using cAMP experiments have been crucial in confirming that these compounds act as potent inverse agonists at the hA₂ₐ adenosine receptor. For other receptor subtypes, such as the hA₂B receptor, derivatives were tested for their ability to inhibit cAMP level stimulation by an agonist like NECA (5'-(N-ethyl-carboxamido)adenosine). In one study, the tested 7-amino-thiazolo[5,4-d]pyrimidine derivatives were found to be inactive in inhibiting NECA-stimulated cAMP levels in cells expressing the hA₂B receptor. A potent A₁/A₂ₐ antagonist/inverse agonist was identified with IC₅₀ values of 13.4 nM at the hA₁ receptor and 5.34 nM at the hA₂ₐ receptor in functional assays.

Cyclooxygenase (COX-1, COX-2) Inhibition

Research has also explored the anti-inflammatory potential of thiazolopyrimidine derivatives through their inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the inflammatory pathway.

A study on novel thiazolo[4,5-d]pyrimidines demonstrated that several derivatives possess moderate to highly potent inhibitory action against COX-2. Notably, some of these compounds recorded higher COX-2 inhibitory effects than the selective COX-2 inhibitor drug celecoxib. For example, derivatives 9e, 9g, and 9k in the study showed IC₅₀ values of 0.92 µM, 0.87 µM, and 1.02 µM, respectively, compared to celecoxib's IC₅₀ of 1.11 µM. Similarly, a series of pyrimidine (B1678525)/thiazole (B1198619) hybrids were synthesized and tested as selective COX-2 inhibitors, with several compounds showing potent dual inhibition of COX-2 and soluble epoxide hydrolase (sEH). The structure-activity relationship analysis of various thiazole derivatives has shown that bulky and lipophilic substituents generally lead to good COX-2 inhibitory potency.

Compound DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Thiazolo[4,5-d]pyrimidine (B1250722) derivative 9gCOX-20.87 µM
Thiazolo[4,5-d]pyrimidine derivative 9eCOX-20.92 µM
Thiazolo[4,5-d]pyrimidine derivative 9kCOX-21.02 µM
Celecoxib (Reference)COX-21.11 µM

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The anti-angiogenic potential of thiazolopyrimidine derivatives has been investigated through their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is critical for tumor growth.

Newly synthesized thiazole and thiazolopyrimidine derivatives have been evaluated for their VEGFR-2 inhibitory activity. One particular compound displayed significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.044 μM, which was more potent than the established inhibitor sunitinib (B231) (IC₅₀ = 0.100 μM). Other research into thiazole-based compounds has also identified potent VEGFR-2 inhibitors. For example, a 4-chlorophenylthiazole derivative was found to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM. These findings highlight the potential of the thiazolopyrimidine scaffold in the development of anticancer agents targeting angiogenesis.

Compound DerivativeTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Thiazolopyrimidine derivative 'Compound 5'VEGFR-20.044 µM
4-chlorophenylthiazole derivativeVEGFR-251.09 nM
Sunitinib (Reference)VEGFR-20.100 µM

Other Enzyme Inhibition Profiles (e.g., DPP-IV, Stearoyl-CoA Desaturase, G6P Synthase)

The inhibitory activity of this chemical class extends to other enzymes, notably Stearoyl-CoA Desaturase (SCD). SCD is an enzyme involved in fatty acid metabolism and has been linked to metabolic disorders and cancer.

Optimization of a lead thiazole compound led to the identification of a potent SCD inhibitor with an IC₅₀ of 1 nM in human HepG2 cells. This represented a significant improvement in potency over the initial lead compound. Another study identified benzothiazoles that are metabolized by cytochrome P450 enzymes into irreversible SCD inhibitors. This bioactivation mechanism presents a strategy for targeting SCD in tumors with high CYP expression. Currently, there is limited specific data in the provided sources regarding the inhibition of Dipeptidyl peptidase-IV (DPP-IV) or Glucosamine-6-phosphate synthase (G6P Synthase) by 5-sulfanyl-thiazolo[5,4-d]pyrimidin-7-ol derivatives.

Antimicrobial Activity Investigations (in vitro)

The thiazolopyrimidine scaffold has been incorporated into various molecular structures to assess their antimicrobial properties. These investigations have revealed a broad spectrum of activity against different pathogens.

Several studies have reported the synthesis of novel thiazolo[4,5-d]pyrimidine derivatives and their subsequent evaluation as antimicrobial agents. One study found that their synthesized compounds were more active against Candida albicans than against bacterial strains like E. coli and P. aeruginosa. Another investigation of thiazolo[4,5-d]pyrimidines found that many compounds exhibited promising antifungal activity.

A series of novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives demonstrated strong antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, with activity comparable to the reference drug ketoconazole. Furthermore, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have also shown promising antibacterial and antifungal properties against several pathogenic microorganisms. The antimicrobial findings across different studies suggest that the thiazolopyrimidine core is a valuable pharmacophore for the development of new anti-infective agents.

Antibacterial Efficacy (e.g., against Methicillin-Resistant Staphylococcus Aureus - MRSA)

Derivatives of the thiazolo[4,5-d]pyrimidine class have been synthesized and evaluated for their antibacterial properties. researchgate.net In one study, a series of novel thiazolo[4,5-d]pyrimidine derivatives were tested for their antimicrobial activity; however, all synthesized compounds were found to be inactive against Staphylococcus aureus. nih.gov In contrast, other research focusing on pyrazole-clubbed thiazole compounds has identified molecules with high inhibition potency against various pathogenic microbes, including Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The emergence of antibiotic resistance, particularly in pathogens like MRSA, has made the discovery of new antimicrobial agents a global health priority. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole and Pyrimidine Derivatives
Compound ClassTarget OrganismActivity LevelSource
Thiazolo[4,5-d]pyrimidine derivativesStaphylococcus aureusInactive nih.gov
Pyrazole-clubbed thiazole compoundsMethicillin-Resistant Staphylococcus aureus (MRSA)High nih.gov
Thiazole derivative with 5-phenyl azo groupGram-positive bacteriaHigh nih.gov

Antifungal Properties

Several studies have highlighted the potential of thiazolo[4,5-d]pyrimidine derivatives as antifungal agents. A number of novel compounds from this class demonstrated promising activity against various fungi. nih.gov In one particular study, some of the tested thiazolo[4,5-d]pyrimidine derivatives showed greater activity against Candida albicans than against bacterial strains like E. coli and P. aeruginosa. nih.gov Further research has corroborated these findings, with various synthesized compounds exhibiting remarkable antifungal activities. nih.govresearchgate.net The development of new triazole derivatives, a class of compounds known for their antifungal properties, continues to be an active area of research, with many new agents showing significant efficacy against pathogens like Botrytis cinerea. frontiersin.org

Proposed Antimicrobial Mechanisms of Action

To understand the molecular basis of the antimicrobial efficacy of these compounds, in silico studies have been employed. Molecular docking simulations for newly synthesized pyrazole (B372694) derivatives suggest that their antimicrobial effect may be due to the inhibition of the DNA gyrase enzyme. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Aminothiazole moieties are key components in third and fourth-generation cephalosporins, which are known to interfere with cell wall synthesis, highlighting another potential mechanism for related heterocyclic compounds. nih.gov

Antiviral Activity (e.g., against Human Immunodeficiency Virus - HIV)

The thiazolo[5,4-d]pyrimidine scaffold has been a key structure in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A series of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives have been identified as potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Reverse transcriptase is a critical enzyme for the replication of the HIV-1 virus. researchgate.net Other studies have synthesized novel thiazolo[4,5-d]pyrimidines and tested them for anti-HIV activity, among other biological effects. nih.gov The HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function has also been identified as a promising, yet untargeted, viral enzyme. Researchers have explored 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential inhibitors of HIV-1 RNase H, suggesting a novel mechanism for antiviral intervention. nih.gov

Anti-Inflammatory Effects (in vitro and in vivo animal models)

Derivatives of thiazolopyrimidine have demonstrated significant anti-inflammatory properties in various preclinical models. The search for new and effective anti-inflammatory drugs is driven by the need to overcome the side effects associated with currently used non-steroidal anti-inflammatory drugs (NSAIDs). biointerfaceresearch.com

Evaluation in Animal Models (e.g., Carrageenan-Induced Paw Edema, Cotton Pellet-Induced Granuloma in Rats)

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating acute anti-inflammatory activity. Several studies have utilized this model to assess the efficacy of thiazolopyrimidine derivatives. researchgate.netnih.gov In one such study, synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated considerable anti-inflammatory effects, with some compounds showing activity that exceeded the reference drug, Ibuprofen. biointerfaceresearch.com Treatment with various thiazolidine (B150603) derivatives has also been shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice. researchgate.netnih.gov Novel 1,3,4-oxadiazole (B1194373) derivatives have similarly been shown to reduce paw edema, decrease inflammatory mediators, and limit the influx of inflammatory cells in this model. dovepress.com

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Compound ClassAnimal ModelObserved EffectComparisonSource
Thiazolo[4,5-d]pyrimidine derivatives (3b, 3h)RatMost active in paw edema inhibitionCompared to acetyl salicylic (B10762653) acid and phenylbutazone nih.gov
Thiazolo[4,5-b]pyridine derivativesRatSignificant anti-inflammatory effectSome exceeded the activity of Ibuprofen biointerfaceresearch.com
Thiazolidine derivatives (1b, 1d)MiceAttenuated thermal hyperalgesia and mechanical allodyniaN/A researchgate.netnih.gov
1,3,4-oxadiazole derivatives (10b, 13b)RatReduced paw edema and inflammatory mediatorsComparable or more effective than indomethacin dovepress.com

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2 mRNA and protein levels)

The anti-inflammatory actions of many compounds are attributed to their ability to modulate key enzymes and mediators in the inflammatory cascade. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are pro-inflammatory enzymes that are often upregulated during inflammation. nih.govcaldic.com Research on chrysin (B1683763) derivatives has shown that these compounds can suppress the expression and activity of both COX-2 and iNOS. nih.govcaldic.com For instance, the derivative 5,7-diacetylflavone was found to be a potent and selective inhibitor of the COX-2 enzyme. nih.govcaldic.com While direct evidence linking 5-sulfanyl- researchgate.netnih.govthiazolo[5,4-d]pyrimidin-7-ol derivatives to iNOS and COX-2 modulation is still emerging, the investigation of related heterocyclic structures provides a basis for their potential mechanism of action. The development of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is an active area of research aiming to produce more effective and safer anti-inflammatory drugs. mdpi.com

Neuropharmacological Activities (in vivo animal models)

Derivatives of the 5-sulfanyl- nih.govnih.govthiazolo[5,4-d]pyrimidin-7-ol scaffold have been the subject of preclinical investigations to determine their potential effects on the central nervous system. These studies, primarily conducted in rodent models, have explored activities ranging from antidepressant-like effects to interactions with specific chemokine receptors.

A notable derivative, 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, has been evaluated for its potential antidepressant properties in a series of established murine behavioral despair models. nih.govnih.govmdpi.com These tests are widely used in the preclinical screening of potential antidepressant compounds. nih.govbrieflands.com The efficacy of this specific thiazolo[5,4-d]pyrimidine derivative was compared to the established antidepressant drug, amitriptyline. nih.govnih.gov

In the Forced Swimming Test (FST) , which assesses antidepressant activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water, the compound induced a dose-dependent decrease in immobility time. nih.govnih.govresearchgate.net This reduction in immobility is indicative of an antidepressant-like effect. nih.gov

Similarly, in the Tail Suspension Test (TST) , another widely used model where immobility is measured when a mouse is suspended by its tail, the derivative also demonstrated significant activity. nih.govnih.govnih.gov A reduction in the time spent immobile in this test is a strong indicator of potential antidepressant efficacy. nih.govnih.gov

Furthermore, the compound was assessed using the Sucrose (B13894) Preference Test (SPT) , a model designed to measure anhedonia, a core symptom of depression characterized by a decreased ability to experience pleasure. nih.govnih.gov In this test, a reduction in the preference for a sweetened solution over plain water is considered a marker of depressive-like behavior. The administration of the thiazolo[5,4-d]pyrimidine derivative showed a positive effect in this model, suggesting it may counteract anhedonic-like states. nih.govnih.gov

The collective results from these three distinct in vivo models suggest that this derivative possesses significant antidepressant-like properties, with an efficacy comparable to that of the reference drug, amitriptyline. nih.govnih.gov

Table 1: Antidepressant-like Effects of a 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative in Mice
Behavioral TestObserved EffectIndicationReference Compound
Forced Swimming Test (FST)Dose-dependent decrease in immobility timeAntidepressant-like activityAmitriptyline
Tail Suspension Test (TST)Significant reduction in immobility timeAntidepressant-like activityAmitriptyline
Sucrose Preference Test (SPT)Reversal of reduced sucrose preferenceAnti-anhedonic effectAmitriptyline

Research into the broader thiazolopyrimidine class has identified derivatives with potent activity as chemokine receptor antagonists. Specifically, a series of substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines has been developed and shown to act as potent and selective antagonists of the fractalkine receptor, CX3CR1. nih.govresearchgate.net

The structure-activity relationship studies within this series revealed that specific substitutions on the thiazolo[4,5-d]pyrimidine core were crucial for achieving high affinity and selectivity for the CX3CR1 receptor over other related chemokine receptors like CXCR2. nih.gov For instance, incorporating a leucinol moiety at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-position resulted in compounds with promising affinity, selectivity, and favorable physicochemical properties. nih.govresearchgate.net This research has led to the development of some of the first potent, selective, and orally available CX3CR1 antagonists. nih.gov The CX3CR1 receptor is expressed on immune cells such as microglia and is involved in neuroinflammation, making its antagonists a subject of interest for various neurological conditions. researchgate.net

Other Biological Activities (e.g., Antioxidant, Antimalarial)

Beyond neuropharmacological applications, derivatives of related thiazole and pyrimidine structures have been investigated for other potential therapeutic properties, including antioxidant and antimalarial activities.

Antioxidant Activity: Several studies have explored the antioxidant potential of various thiazole-containing heterocyclic systems. pensoft.netresearchgate.netnih.govmdpi.com For example, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and evaluated for their antioxidant activity in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netresearchgate.net The findings indicate that the thiazole moiety, often in combination with other phenolic or heterocyclic fragments, can contribute to significant antioxidant properties by enhancing the molecule's electron-donating capacity. nih.govmdpi.com

Antimalarial Activity: The pyrimidine scaffold, which is a core component of the thiazolo[5,4-d]pyrimidine structure, is recognized as an important pharmacophore in the development of antimalarial agents. malariaworld.org Research has demonstrated that sulfonamide-based pyrimidine derivatives can exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. malariaworld.org These findings suggest that the pyrimidine core within the 5-sulfanyl- nih.govnih.govthiazolo[5,4-d]pyrimidin-7-ol structure could potentially be exploited for the development of novel antimalarial compounds. malariaworld.org

Structure Activity Relationship Sar Analysis of 5 Sulfanyl 1 2 Thiazolo 5,4 D Pyrimidin 7 Ol and Its Analogues

Influence of Substituents at Position 2 on Biological Activity

Position 2 of the thiazolo[5,4-d]pyrimidine (B3050601) ring is a key site for modification, and the nature of the substituent at this position significantly modulates the biological activity of the resulting analogues.

Research into adenosine (B11128) receptor antagonists has shown that the substituent at position 2 can fine-tune receptor affinity. nih.gov A study on 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones revealed that various aryl, heteroaryl, and arylamino groups at this position could produce compounds with high affinity for the human A3 adenosine receptor (hA3AR). researchgate.net For instance, the introduction of a 4-chlorophenyl group resulted in a potent and selective ligand with a K_i_ value of 18 nM for the hA3AR. researchgate.net

In the context of antiproliferative agents, the substitution pattern at position 2 also plays a critical role. For derivatives of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine, modifications have led to potent and selective A2A adenosine receptor (AR) inverse agonists. nih.gov Similarly, studies on oxazolo[5,4-d]pyrimidines, a related scaffold, found that an aromatic substituent at the C(2) position is generally more favorable for anticancer activity than an aliphatic one. mdpi.com Specifically, introducing a phenyl ring substituted with a 4-methylpiperazine moiety was beneficial for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). mdpi.com Conversely, derivatives with a phenyl ring at C(2) showed no significant activity in some anticancer assays. mdpi.com

The table below summarizes the impact of various substituents at position 2 on the biological activity of thiazolo[5,4-d]pyrimidine and related scaffolds.

Compound SeriesSubstituent at Position 2TargetActivity
5-Methyl-thiazolo[5,4-d]pyrimidine-7-ones4-ChlorophenylhA3 Adenosine ReceptorK_i = 18 nM researchgate.net
7-Amino-thiazolo[5,4-d]pyrimidinesFuran-2-ylA2A Adenosine ReceptorHigh affinity inverse agonist nih.gov
Oxazolo[5,4-d]pyrimidinesPhenylAnticancerNo substantial activity mdpi.com
Oxazolo[5,4-d]pyrimidinesPhenyl with 4-methylpiperazineEGFRBeneficial for inhibition mdpi.com
7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines2-FluorobenzylhA1/hA2A Adenosine ReceptorsK_i_ = 1.9 nM (hA1), 0.06 nM (hA2A) nih.gov

Role of Modifications at Position 5

Modifications at position 5 of the thiazolo[5,4-d]pyrimidine scaffold have a pronounced effect on the biological profile of the compounds. The introduction of different substituents at this position can alter receptor affinity, selectivity, and antiproliferative potency.

In the development of dual A1/A2A adenosine receptor antagonists, the nature of the substituent at position 5, in conjunction with position 2 modifications, was found to be a key determinant of affinity. nih.gov For example, in a series of 7-amino-thiazolo[5,4-d]pyrimidines, combining a furan-2-yl group at position 2 with various aryl or heteroaryl groups at position 5 led to potent antagonists. nih.gov The compound 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine demonstrated exceptionally high affinity for both hA1 (K_i_ = 1.9 nM) and hA2A (K_i_ = 0.06 nM) receptors. nih.gov

Studies on anticancer agents have also highlighted the importance of this position. The introduction of a trifluoromethyl (CF3) moiety at position 5 was explored with the expectation that this highly lipophilic group would improve bioavailability and potency. mdpi.com However, the results indicated that the trifluoromethyl substituent did not have as significant an influence on the activity of thiazolo[4,5-d]pyrimidine (B1250722) derivatives as initially assumed. mdpi.com In a different study, substitution with a morpholine (B109124) group at this position led to a compound with potent antiproliferative activity against the MGC803 cancer cell line (IC50 = 1.03 µM) and good selectivity over normal cells. nih.gov

The following table illustrates how different substituents at position 5 affect the biological activity of thiazolo[5,4-d]pyrimidine analogues.

Compound SeriesSubstituent at Position 5Target/ActivityIC50 / K_i Value
7-Amino-2-(2-fluorobenzyl)-thiazolo[5,4-d]pyrimidinesFuran-2-ylhA1/hA2A Adenosine ReceptorsK_i_ = 1.9 nM (hA1), 0.06 nM (hA2A) nih.gov
Thiazolo[4,5-d]pyrimidinesTrifluoromethylAnticancerDid not significantly enhance activity mdpi.com
Thiazolo[5,4-d]pyrimidinesMorpholineMGC803 cancer cell lineIC50 = 1.03 µM nih.gov
N5-(hetero)arylalkyl-substituted-thiazolo[5,4-d]pyrimidinesHeteroarylalkyl groupshA2A Adenosine ReceptorNanomolar to femtomolar binding affinities nih.gov

Impact of Functional Groups at Position 7

Position 7 of the thiazolo[5,4-d]pyrimidine core is another critical point for structural variation, significantly influencing the compound's biological effects. The functional groups at this position can dictate the mechanism of action and potency.

In a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, replacing a 7-oxo group with a chlorine atom led to a marked increase in anticancer activity. mdpi.com The 7-chloro derivative, 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among the synthesized compounds. mdpi.com Further substitution of the chlorine with various amino groups also yielded active compounds. mdpi.com

For adenosine receptor antagonists, an exocyclic amine group at position 7 is a common feature. Molecular docking studies suggest this amine group forms crucial polar interactions with receptor residues like Asn253 and Glu169 in the A2A receptor binding cavity. nih.gov In the related oxazolo[5,4-d]pyrimidine (B1261902) series, the presence of aliphatic-amino chains at position 7 was a characteristic of compounds designed as BCL-2 inhibitors. mdpi.com A SAR study on these compounds indicated that the biological activity depends on the appropriate size and length of the substituent at this position. mdpi.com

The table below provides examples of how functional groups at position 7 influence the activity of thiazolo[5,4-d]pyrimidine analogues.

Compound SeriesFunctional Group at Position 7Target/ActivityKey Finding
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesOxoAnticancerLow activity mdpi.com
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesChloroAnticancerIncreased activity compared to 7-oxo derivatives mdpi.com
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesAminoAnticancerActive compounds mdpi.com
2-Arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidinesAminoA1/A2A Adenosine ReceptorsForms key polar interactions in the binding site nih.gov
Oxazolo[5,4-d]pyrimidinesAliphatic-amino chainsBCL-2 InhibitionActivity depends on substituent size and length mdpi.commdpi.com

Stereochemical Considerations in Activity Profiles

While extensive research has focused on substituent effects, the role of stereochemistry in the activity profiles of thiazolo[5,4-d]pyrimidine analogues is an area that warrants deeper investigation. The three-dimensional arrangement of atoms can be critical for molecular recognition and binding to biological targets.

For instance, the spatial orientation of bulky substituents can either facilitate or hinder the optimal fit of the ligand within a receptor's binding pocket. Although many SAR studies on this scaffold have not explicitly detailed the synthesis and evaluation of individual stereoisomers, the importance of 3D structure is implicitly acknowledged in molecular modeling studies. nih.govresearchgate.net Crystal structure analyses have been performed on some derivatives to confirm their 3D structure, which is a prerequisite for understanding stereochemical influences. mdpi.com

Pharmacophore Model Development

The thiazolo[5,4-d]pyrimidine scaffold is considered a promising pharmacophore for developing anticancer agents and other therapeutics. mdpi.comsciforum.net Pharmacophore modeling helps to identify the essential structural features required for biological activity and to guide the design of new, more potent compounds.

For thiazolo[5,4-d]pyrimidine-based adenosine A2A receptor antagonists, a general pharmacophore model can be derived from SAR and molecular docking studies. nih.gov Key features include:

Heterocyclic Core: The thiazolo[5,4-d]pyrimidine scaffold itself, which engages in π–π stacking interactions with aromatic residues like Phe168 and Leu249 in the receptor. nih.gov

Hydrogen Bond Donor/Acceptor: The exocyclic amino group at position 7 and the N6 atom act as hydrogen bond donors and acceptors, forming polar interactions with residues such as Asn253 and Glu169. nih.gov

Hydrophobic/Aromatic Groups: Substituents at positions 2 and 5 occupy specific pockets within the receptor, and their nature (e.g., aryl, heteroaryl) is crucial for modulating affinity and selectivity. nih.gov

In the context of antitubercular agents, a study on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified key pharmacophoric features through the synthesis of a focused library of analogues, leading to substantial improvements in activity. nih.gov Computational studies, including molecular docking, have been employed to explore the binding modes of thiazolopyrimidine derivatives against various cancer-related enzymes like Cyclin-dependent kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and PI3K, further refining the pharmacophore models for these targets. sciforum.net

Ligand Efficiency and Lipophilicity Effects on Activity

Ligand efficiency (LE) and lipophilicity are critical parameters in drug design, influencing a compound's potency, solubility, and pharmacokinetic properties. For thiazolo[5,4-d]pyrimidine derivatives, balancing these properties is key to developing successful drug candidates.

The inclusion of fluorine atoms or trifluoromethyl (CF3) groups is a common strategy to increase lipophilicity and metabolic stability. mdpi.com It was anticipated that introducing a CF3 group at position 5 would improve bioavailability. mdpi.com While this specific modification did not dramatically increase anticancer activity in one study, the principle of modulating lipophilicity remains a central theme in the optimization of this scaffold. mdpi.com

Quantitative structure-activity relationship (QSAR) models for related scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have identified lipophilicity (represented by descriptors like slogP) as a significant variable in predicting biological activity. mdpi.com This indicates that an optimal range of lipophilicity is required for potent action.

Bioinformatics tools like SwissADME have been used to predict the drug-likeness profiles of thiazolo[5,4-d]pyrimidine derivatives. nih.gov These predictions help assess whether potent compounds possess acceptable physicochemical properties for oral administration, guided by principles such as Lipinski's rule of five. sciforum.net The goal is to optimize the scaffold to achieve high potency (and thus high ligand efficiency) without excessive lipophilicity, which can lead to poor solubility and other undesirable properties. The importance of the core thiazolo[5,4-d]pyrimidine scaffold itself in the observed activity highlights its efficiency as a central structural motif. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel active compounds by modifying the core molecular structure while retaining key pharmacophoric features. The thiazolo[5,4-d]pyrimidine system is itself a bioisosteric analogue of the purine (B94841) nucleus, which forms the basis of its diverse biological activities. mdpi.comsciforum.net

Further exploration of this concept has led to the design of related heterocyclic systems. For example, a "scaffold hopping" strategy was used to design novel oxazolo[5,4-d]pyrimidines from a different lead series to develop competitive CB2 neutral antagonists. nih.gov This demonstrates that replacing the thiazole (B1198619) ring with an oxazole (B20620) ring can lead to compounds with a different pharmacological profile while maintaining interaction with a specific target class.

Similarly, the development of the novel 2H-thiazolo[4,5-d][1,2,3]triazole (ThTz) system represents an innovative scaffold-hopping approach. nih.govrsc.org This system combines the thiazole and triazole rings, both of which are known for their biological relevance, offering a new template for chemical exploration. nih.gov The atom replacement strategy has also been successfully applied within the thiazolo[5,4-d]pyrimidine series itself to design new derivatives with potent antiproliferative activity. nih.gov These examples underscore the versatility of the thiazolo[5,4-d]pyrimidine core and the potential for discovering new therapeutic agents through creative scaffold modifications and bioisosteric replacements. nih.govnih.govrsc.org

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm the thiazolo-pyrimidine scaffold. The sulfanyl proton appears as a singlet near δ 3.5–4.0 ppm, while pyrimidine protons resonate at δ 7.5–8.5 ppm .
  • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.03 for the base compound) .

Q. Advanced Research Focus

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. A study on analogous compounds showed that electron-withdrawing substituents at the 5-position lower the LUMO energy, enhancing electrophilic reactivity .

How do substituents on the thiazolo-pyrimidine core influence biological activity, and what methodologies are used to study these effects?

Advanced Research Focus
Substituents modulate interactions with biological targets (e.g., enzymes or receptors). Methodologies include:

  • Molecular Docking : Simulations using AutoDock or Schrödinger Suite to predict binding affinities. For example, chlorophenyl groups at the 3-position enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Bioassays : IC₅₀ determinations via enzyme inhibition assays (e.g., fluorescence-based kinase assays). A derivative with a morpholine substituent showed IC₅₀ = 0.8 µM against PI3Kα, compared to 5.2 µM for the parent compound .
  • SAR Studies : Systematic variation of substituents (e.g., alkyl, aryl, or heteroaryl groups) and correlation with activity data .

How can contradictions in reported reactivity data for sulfanyl-thiazolo-pyrimidines be resolved?

Advanced Research Focus
Discrepancies often arise from differences in:

  • Reaction Conditions : For example, oxidation of the sulfanyl group to sulfone occurs under strong oxidizing agents (e.g., mCPBA) but not with H₂O₂ in acidic media .
  • Solvent Effects : Polar aprotic solvents stabilize intermediates in nucleophilic substitutions, while protic solvents favor protonation pathways .
  • Analytical Validation : Cross-validation using multiple techniques (e.g., HPLC purity vs. NMR integration) resolves inconsistencies in reported yields .

What strategies are recommended for designing novel derivatives of this compound with enhanced properties?

Q. Advanced Research Focus

  • Fragment-Based Design : Combine pharmacophores from active derivatives (e.g., adding a piperazine ring for solubility or a fluorophenyl group for metabolic stability) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties at the 7-position, improving binding entropy .
  • Computational Screening : Virtual libraries of >10,000 analogs can be screened for ADMET properties using tools like SwissADME or Molinspiration .

How can computational models predict the regioselectivity of electrophilic attacks on the thiazolo-pyrimidine ring?

Q. Advanced Research Focus

  • Frontier Molecular Orbital (FMO) Theory : Electrophiles target sites with high HOMO density. DFT studies on 5-sulfanyl derivatives show higher HOMO density at the 2- and 7-positions, favoring electrophilic substitution there .
  • Natural Population Analysis (NPA) : Quantifies charge distribution; electron-deficient pyrimidine rings attract nucleophiles to the 5-sulfanyl group .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.